molecular formula C19H19N5O3S2 B2991794 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105198-45-5

2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2991794
CAS No.: 1105198-45-5
M. Wt: 429.51
InChI Key: ZWYNFJWVPWGQOL-UHFFFAOYSA-N
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Description

2-((5-(4-(Furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a piperazine moiety linked to a furan-2-carbonyl group. The thiadiazole ring is further functionalized with a thioether bridge connected to an N-phenylacetamide group.

Properties

IUPAC Name

2-[[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S2/c25-16(20-14-5-2-1-3-6-14)13-28-19-22-21-18(29-19)24-10-8-23(9-11-24)17(26)15-7-4-12-27-15/h1-7,12H,8-11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYNFJWVPWGQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule that incorporates various functional groups known for their potential biological activities. The structure includes a thiadiazole ring, a piperazine moiety, and a furan carbonyl group, which together suggest promising pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and piperazine structures exhibit significant antimicrobial activity. For instance, similar derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure TypeTarget MicroorganismsMIC (µg/mL)
Thiadiazole DerivativesThiadiazoleS. aureus, E. coli10 - 50
Piperazine DerivativesPiperazineS. aureus, MRSA5 - 20
Furan-containing CompoundsFuranCandida albicans15 - 30

The compound's structural features suggest that it may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with DNA replication processes.

The mechanism of action for compounds similar to This compound likely involves the inhibition of key enzymes like DNA gyrase, which is crucial for bacterial DNA replication . Studies have shown that related compounds can lead to significant morphological changes in bacterial cells, indicating disruption of cellular integrity.

Study on Thiadiazole Derivatives

A study focused on the synthesis and biological evaluation of thiadiazole derivatives demonstrated their potential as antimicrobial agents. The derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. Notably, the presence of the piperazine ring enhanced the compounds' ability to penetrate microbial cell walls due to its positive ionic nature .

Research on Piperazine Compounds

In another investigation, piperazine-based compounds were shown to effectively inhibit MRSA strains. The study utilized fluorescence microscopy and transmission electron microscopy (TEM) to visualize the uptake and effects of these compounds on bacterial cells. Results indicated that treated cells displayed hollowed-out cytoplasms without membrane disintegration, suggesting targeted action within the cells .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound C₁₆H₂₁N₅O₃S₂ 395.5 Not Reported Furan-2-carbonyl, N-phenylacetamide
4h: N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(Furan-2-carbonyl)piperazin-1-yl)acetamide C₁₉H₁₈ClN₅O₂S 424.9 180–182 4-Chlorophenyl, furan-2-carbonyl
2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide C₁₇H₁₈FN₇OS₃ 451.6 Not Reported 4-Fluorophenyl, 5-methylthiadiazole
2-((5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide C₂₀H₂₀FN₅O₃S₂ 477.5 Not Reported 2-Fluorobenzoyl, furfurylmethyl

Key Observations :

  • Substituent Effects on Melting Points : The target compound’s analog, 4h (melting point 180–182°C), has a higher melting point than many derivatives, likely due to its 4-chlorophenyl group enhancing crystalline stability . The absence of a chlorophenyl group in the target compound may reduce its melting point.

Anticancer Potential:

  • Compound 4h () and analogs with chlorophenyl/thiadiazole motifs have demonstrated cytotoxicity in vitro, though specific IC₅₀ values for the target compound remain unreported .
  • Derivatives with fluorophenyl groups (e.g., C₁₇H₁₈FN₇OS₃ in ) show enhanced enzyme inhibitory activity, suggesting that the target compound’s furan-2-carbonyl group may offer unique binding interactions compared to halophenyl substituents.

Enzyme Inhibition:

  • The compound egalognastat (), an O-GlcNAcase inhibitor, shares a thiadiazole-piperazine scaffold but incorporates a benzodioxolylethyl group instead of furan-2-carbonyl. This highlights the pharmacophoric importance of the piperazine-thiadiazole core in enzyme targeting .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide, and how can purification challenges be addressed?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A common approach is the cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), as described for analogous thiadiazoles . The piperazine-furanoyl moiety can be introduced via nucleophilic substitution or coupling reactions. For the final acetamide linkage, activate the carboxylic acid group (e.g., using EDC/HOBt in acetonitrile) for amidation with aniline derivatives .
Purification Challenges:

  • Recrystallization: Use DMSO/water (2:1) mixtures to improve crystal yield .
  • Chromatography: Normal-phase silica gel chromatography with gradients of dichloromethane/ethyl acetate is effective for isolating polar intermediates .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the thiadiazole (C-S-N), furan (aromatic protons at δ 6.3–7.4 ppm), and piperazine (N-CH₂ protons at δ 2.5–3.5 ppm) .
  • IR Spectroscopy: Confirm carbonyl stretches (furan-2-carbonyl at ~1700 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak (e.g., m/z calculated for C₂₀H₁₈N₆O₃S₂: 454.08) .
  • Elemental Analysis: Validate purity (>95%) by matching calculated vs. experimental C/H/N/S content .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the phenyl ring (e.g., halogen, methoxy, or methyl groups) to assess cytotoxicity trends. For example, meta-substituted derivatives often show enhanced activity due to steric and electronic effects .
  • Piperazine Modifications: Replace the furan-2-carbonyl group with other acyl moieties (e.g., benzoyl or sulfonamide) to evaluate pharmacokinetic impacts .
  • In Silico Modeling: Perform molecular docking to predict interactions with target proteins (e.g., tyrosine kinases or tubulin), guided by precedents from thiadiazole-based anticancer agents .

Advanced: How should researchers address discrepancies in cytotoxicity data across different cancer cell lines?

Methodological Answer:

  • Assay Standardization: Use the MTT protocol with consistent cell passage numbers, serum conditions, and incubation times (e.g., 48 hours for HT-29 vs. 72 hours for PC3) .
  • Control for pH Sensitivity: Test activity at physiological pH (7.4) vs. acidic tumor microenvironments (pH 6.5), as thiadiazole derivatives may exhibit pH-dependent solubility or stability .
  • Mechanistic Follow-Up: Combine cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) or ROS detection to validate mode of action .

Advanced: What in vitro models are suitable for evaluating the pharmacokinetic impact of the furan-2-carbonyl piperazine moiety?

Methodological Answer:

  • Metabolic Stability: Use liver microsomes (human or rodent) to assess CYP450-mediated degradation. Monitor half-life (t₁/₂) via LC-MS .
  • Membrane Permeability: Perform Caco-2 cell monolayer assays to predict intestinal absorption. The furan group may enhance lipophilicity (logP ~2.5) but reduce aqueous solubility .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for dose optimization .

Advanced: How can researchers overcome solubility limitations in biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to prevent precipitation in cell culture media .
  • Prodrug Strategies: Synthesize phosphate or PEGylated derivatives to improve aqueous solubility while maintaining activity .
  • Nanoformulation: Encapsulate the compound in liposomes or PLGA nanoparticles for sustained release in vivo .

Advanced: What strategies validate the role of the thiadiazole-thioacetamide scaffold in observed biological activity?

Methodological Answer:

  • Scaffold Hopping: Compare activity with structurally related compounds (e.g., replacing thiadiazole with triazole or oxadiazole) .
  • Thiol-Quenching Experiments: Add N-acetylcysteine to test if activity depends on free thiol interactions, a mechanism seen in thiadiazole-based antioxidants .
  • X-ray Crystallography: Resolve the compound’s binding mode with target proteins (e.g., tubulin or topoisomerase II) to confirm scaffold contributions .

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